Calcium perrhenate
Description
Solid-State Reaction Techniques
High-temperature solid-state reactions are a fundamental approach to synthesizing solvent-free, crystalline inorganic materials. This method typically involves the direct reaction of solid precursors at elevated temperatures to induce diffusion and the formation of a new, stable solid phase.
Preparation of Anhydrous Calcium Perrhenate (B82622) (Ca(ReO₄)₂)
Single crystals of anhydrous calcium perrhenate, Ca(ReO₄)₂, have been successfully synthesized through high-temperature solid-state reactions. In one method, a mixture containing potassium perrhenate (KReO₄) and dehydrated this compound, or alternatively barium perrhenate (Ba(ReO₄)₂), is used. The reactants are placed in silica-jacketed alumina (B75360) crucibles, ground, and evacuated to a low pressure (approximately 30 mTorr). The mixture is then annealed in a programmable furnace at temperatures ranging from 560–750 °C, followed by a slow cooling period of about 50 hours to room temperature. This process yields crystals of anhydrous Ca(ReO₄)₂ from the solidified melt. americanelements.comresearchgate.net Research has shown that anhydrous Ca(ReO₄)₂ is a complete structural analog of strontium perrhenate (Sr(ReO₄)₂). americanelements.comdsmz.de
Synthesis of Ternary Calcium Perrhenates (e.g., K₂Ca₃(ReO₄)₈·4H₂O, CaNa[ReO₄]₃)
The exploration of solid-state and solution chemistry has also led to the formation of more complex ternary calcium perrhenates.
K₂Ca₃(ReO₄)₈·4H₂O: This hydrated ternary perrhenate was discovered during attempts to synthesize a potassium analog of NaCa(ReO₄)₃. americanelements.comdsmz.de It represents the first hydrated binary perrhenate identified and possesses its own unique structure type. americanelements.comfishersci.ptwikipedia.org The structure is characterized as a framework of vertex-sharing CaO₈ and ReO₄ polyhedra. americanelements.comfishersci.pt
CaNa[ReO₄]₃: The ternary compound calcium sodium perrhenate was formed serendipitously during attempts to crystallize other compounds from aqueous solutions that contained calcium and sodium impurities. wikipedia.org X-ray diffraction analysis revealed that it crystallizes in the hexagonal space group P6₃/m and is isostructural with the ThCd[MoO₄]₃ type. wikipedia.org The crystal structure features unique coordination environments for the cations: Ca²⁺ is in a tricapped trigonal prismatic coordination, Na⁺ is in an octahedral coordination, and Re⁷⁺ is in a tetrahedral coordination. wikipedia.org
| Compound | Precursors | Temperature Range | Key Characteristics | Reference |
|---|---|---|---|---|
| Anhydrous Ca(ReO₄)₂ | KReO₄ and dehydrated Ca(ReO₄)₂ or Ba(ReO₄)₂ | 560–750 °C | Slow cooling (50 h) in an evacuated crucible. | americanelements.comresearchgate.net |
| CaNa[ReO₄]₃ | Formed from aqueous solutions with Ca/Na impurities | N/A (Solution-based) | Hexagonal space group P6₃/m, isostructural with ThCd[MoO₄]₃. | wikipedia.org |
Exploration of Solid-State Phase Transformations
While specific studies on the solid-state phase transformations of this compound are not extensively detailed in the search results, research on analogous compounds provides insight into the behavior of perrhenates under varying conditions. For instance, strontium perrhenate (Sr[ReO₄]₂) exhibits thermal dimorphism, undergoing a phase transition at 500–550 °C. researchgate.net Furthermore, copper perrhenate (CuReO₄) undergoes two significant pressure-induced phase transitions at approximately 1.5 GPa and 6.7 GPa, which involve increases in the coordination numbers of both copper and rhenium. nih.gov These examples suggest that this compound may also be susceptible to phase transformations under thermal or pressure stress, a potential area for future investigation.
Solution-Based Preparative Routes
Solution-based methods offer an alternative to high-temperature solid-state reactions, often allowing for synthesis under milder conditions and providing pathways to hydrated or nanostructured materials.
Crystallization from Aqueous Solutions
Crystallization from aqueous solutions is a common method for obtaining various perrhenate compounds.
Hydrated Perrhenates: The hydrated ternary perrhenate K₂Ca₃(ReO₄)₈·4H₂O was prepared from solution-based attempts. americanelements.comdsmz.de Additionally, the hydrated perrhenate halide, Ca(ReO₄)Cl·2H₂O, is another example of a this compound compound synthesized from aqueous media. Studies on the dehydration of this compound dihydrate indicate a process where one type of bonded water molecule is removed to form a monohydrate before complete dehydration occurs. iaea.org
Anhydrous and Ternary Perrhenates: General solution-based routes, such as dissolving a metal carbonate like calcium carbonate (CaCO₃) in perrhenic acid (HReO₄) followed by evaporation, can be used to prepare the starting materials for further reactions. mdpi.com The serendipitous formation of CaNa[ReO₄]₃ also occurred in an aqueous environment, highlighting the role of solution chemistry in discovering new complex oxides. wikipedia.org
Microemulsion Reaction Methods for Nanoscale Forms
To produce nanomaterials with controlled size and morphology, advanced solution techniques like microemulsion reactions are employed. Nano-sized this compound has been successfully prepared using a water-in-oil microemulsion method. ereztech.com This process involves mixing aqueous solutions of calcium chloride (CaCl₂) and potassium perrhenate (KReO₄) within a microemulsion system. The system is stabilized by a surfactant in an oil phase, such as pentaerythritol (B129877) ester base oil. The resulting nanoparticles are then separated by centrifugation, washed with solvents like xylene and acetone (B3395972) to remove the surfactant and oil, and finally dried in a vacuum oven. ereztech.com This technique allows for the synthesis of this compound nanoparticles that can be suspended in oils for specialized applications. ereztech.comfishersci.ie
| Parameter | Description | Reference |
|---|---|---|
| Method | Water-in-oil microemulsion reaction | ereztech.com |
| Reactants | Aqueous solutions of calcium chloride and potassium perrhenate | ereztech.com |
| Process | Mixing in a surfactant-stabilized oil phase, centrifugation, washing (xylene, acetone), vacuum drying (200 °C for 12h). | ereztech.com |
| Product | Nano-sized this compound | ereztech.comfishersci.ie |
Structure
2D Structure
Properties
IUPAC Name |
calcium;oxido(trioxo)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.8O.2Re/q+2;;;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVHMHMCGDTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[O-][Re](=O)(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO8Re2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584237 | |
| Record name | Calcium bis[oxido(trioxo)rhenium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13768-54-2 | |
| Record name | Calcium bis[oxido(trioxo)rhenium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Advanced Preparative Chemistry of Calcium Perrhenate
Solution-Based Preparative Routes
Ion-Exchange Precursor Generation (Perrhenic Acid)
A prevalent and effective method for generating the essential precursor, perrhenic acid (HReO4), for calcium perrhenate (B82622) synthesis is through ion-exchange processes. nih.gov This technique is widely adopted in industrial applications due to its simplicity and the high purity of the resulting product. nih.gov The standard procedure involves passing an aqueous solution of a perrhenate salt, most commonly ammonium (B1175870) perrhenate (NH4ReO4), through a column containing a strongly acidic cation-exchange resin in its hydrogen (H+) form. nih.govfishersci.pt
During this process, the cations from the salt solution, such as ammonium (NH4+), potassium (K+), or sodium (Na+), are adsorbed by the resin and exchanged for hydrogen ions, which are released into the solution. nih.gov This transforms the salt solution into a solution of perrhenic acid. For instance, when using ammonium perrhenate, the reaction on the cation exchange resin can be summarized as follows:
Resin-H+ + NH4ReO4 → Resin-NH4+ + HReO4
The resulting perrhenic acid is typically of high purity, with metallic impurities often below 100 ppm. nih.gov However, the initial concentration of the acid produced directly from the ion-exchange column can be relatively low, for example around 17 g/L of Rhenium. wikipedia.org To achieve the higher concentrations needed for subsequent synthesis steps, the dilute acid is often concentrated using a vacuum evaporator at temperatures below 60°C to prevent degradation. fishersci.ptwikipedia.org This method is considered economically and ecologically advantageous because the ion-exchange resin can be regenerated and reused. nih.gov
Comparative Analysis of Synthesis Efficiency and Product Purity
The efficiency of calcium perrhenate synthesis and the purity of the final product are intrinsically linked to the chosen methodology, particularly concerning the control of its hydration state and the elimination of impurities. High-purity perrhenic acid, often prepared via ion-exchange, serves as a critical starting material. americanelements.com The reaction of this high-purity acid with a suitable calcium source, such as calcium carbonate or calcium hydroxide (B78521), is a direct path to forming this compound. The subsequent control of process parameters, especially temperature and drying methods, dictates whether the anhydrous or a hydrated form is produced and determines the level of residual impurities.
Factors Influencing Hydration and Anhydrous Form Control
The control over the hydration state of this compound is a critical factor in its synthesis, with temperature being a primary determinant. Anhydrous this compound (Ca(ReO4)2) can be prepared through solid-state reactions by heating a mixture of calcium oxide (CaO) and rhenium(VII) oxide (Re2O7) or by drying a hydrated precursor. wikipedia.org For instance, hydrated nickel(II) perrhenate is dried at 160 °C to obtain its anhydrous form, a technique that can be applied to other perrhenates. wikipedia.orgwikipedia.org
Conversely, hydrated forms of perrhenates can be synthesized from aqueous solutions. While the first hydrated binary perrhenate, K2Ca3(ReO4)8·4H2O, was only recently synthesized, it highlights the possibility of forming stable hydrated this compound structures. wikipedia.org The perrhenate ion (ReO4-) is known to be a "structure breaker" in aqueous solutions, forming weaker and longer hydrogen bonds with water compared to hydrogen bonds within bulk water. fishersci.cafishersci.pt This interaction influences crystallization from aqueous media. The control between anhydrous and hydrated forms depends on factors like temperature and water/solid ratio during crystallization and drying. fishersci.pt For example, in the synthesis of anhydrous calcium gluconate, concentrating a solution at 60-70°C followed by cooling and drying yields the anhydrous product directly. americanelements.com Anhydrous this compound is also noted to be strongly hygroscopic, meaning it readily absorbs moisture from the air, which necessitates careful handling and storage to maintain its anhydrous state. wikipedia.org
High-Purity Synthesis Techniques
Achieving high-purity this compound fundamentally relies on the purity of the initial reactants and subsequent purification steps. The synthesis typically begins with high-purity perrhenic acid, which can be produced using the ion-exchange method capable of reducing metallic impurities to parts-per-million (ppm) levels. nih.govamericanelements.com For example, perrhenic acid with impurity levels such as <5 ppm for Ca and <10 ppm for K has been prepared. americanelements.com
This high-purity acid is then reacted with a high-purity calcium source, such as calcium carbonate or calcium hydroxide. The resulting this compound solution may then undergo further purification. Techniques analogous to those used for other high-purity perrhenates can be employed. For instance, in the synthesis of high-purity nickel(II) perrhenate, purification stages are used to remove specific contaminants like calcium, iron, sodium, and magnesium. wikipedia.org The process can yield products with extremely low levels of individual impurities, often less than 5 or 10 ppm. wikipedia.org For calcium specifically, sublimation purification techniques exist to produce high-purity calcium metal (4N5 or 99.995% purity), which could serve as a precursor for ultra-pure calcium compounds. fishersci.ca By combining high-purity precursors with controlled reaction and crystallization conditions, high-purity anhydrous this compound with minimal contaminants can be reliably produced. wikipedia.orgwikipedia.org
Interactive Data Table: Purity Levels in Perrhenate Synthesis
This table shows typical impurity levels that can be achieved in the production of high-purity perrhenate compounds, illustrating the effectiveness of modern synthesis techniques. americanelements.comwikipedia.orgwikipedia.org
| Impurity | Concentration in High-Purity Perrhenic Acid (ppm) | Concentration in High-Purity Nickel(II) Perrhenate (ppm) |
| Calcium (Ca) | < 3-5 | < 5 |
| Potassium (K) | < 10 | < 5 |
| Sodium (Na) | - | < 5 |
| Magnesium (Mg) | < 3 | < 5 |
| Iron (Fe) | < 3 | < 5 |
| Molybdenum (Mo) | < 5 | < 10 |
| Zinc (Zn) | < 3 | < 2 |
| Arsenic (As) | < 2 | < 2 |
| Bismuth (Bi) | < 2 | < 2 |
Crystallographic and Structural Elucidation of Calcium Perrhenate Compounds
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as the definitive method for the precise determination of the atomic arrangement within a crystalline solid. This technique has been instrumental in elucidating the structures of various calcium perrhenate (B82622) compounds, providing detailed information on lattice parameters, space groups, and the coordination environments of the constituent ions.
Anhydrous Calcium Perrhenate Crystal Structures
The anhydrous form, Ca(ReO₄)₂, has been synthesized and its structure determined through single-crystal X-ray diffraction. researchgate.netresearchgate.net It is a complete structural analog of strontium perrhenate, Sr(ReO₄)₂. researchgate.netresearchgate.net The structure consists of a three-dimensional framework built from corner-sharing CaO₈ polyhedra and ReO₄ tetrahedra. researchgate.netresearchgate.netresearchgate.net
Interactive Table: Crystallographic Data for Anhydrous this compound (Ca(ReO₄)₂)
| Parameter | Value | Reference |
|---|---|---|
| Formula | Ca(ReO₄)₂ | researchgate.netresearchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Structural Feature | Framework of vertex-sharing CaO₈ and ReO₄ polyhedra | researchgate.netresearchgate.net |
Hydrated this compound Crystal Structures (e.g., K₂Ca₃(ReO₄)₈·4H₂O, Ca(ReO₄)₂·2H₂O, CaCl(ReO₄)·2H₂O)
The inclusion of water molecules or other ions like chloride into the crystal lattice leads to a variety of hydrated and mixed-anion this compound structures with distinct crystallographic features.
K₂Ca₃(ReO₄)₈·4H₂O : Single crystals of this compound were identified as the first hydrated binary perrhenate. researchgate.netresearchgate.net It represents its own unique structure type, characterized by a framework of vertex-sharing CaO₈ and ReO₄ polyhedra. researchgate.netresearchgate.netresearchgate.net The potassium cations are partially occupied within voids in the structure. researchgate.netresearchgate.net
Ca(ReO₄)₂·2H₂O : The crystal structure of this compound dihydrate has been the subject of multiple investigations. iucr.org Solid-state NMR studies have been used to complement X-ray diffraction data, concluding that two previously proposed, distinct crystal structures for this compound are, in fact, the same. nih.gov
CaCl(ReO₄)·2H₂O : The structure of calcium chloride perrhenate dihydrate has been determined at low temperatures (85 K). iucr.orgnih.gov It consists of calcium cations, chloride anions, perrhenate anions, and water molecules. iucr.orgnih.gov The Ca²⁺ ion is eight-coordinated, adopting a distorted square-antiprismatic geometry. iucr.orgnih.govresearchgate.net The perrhenate anion (ReO₄⁻) maintains a nearly tetrahedral shape. iucr.orgnih.gov
Interactive Table: Crystallographic Data for Selected Hydrated Calcium Perrhenates
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| K₂Ca₃(ReO₄)₈·4H₂O | Data not available | Data not available | Unique structure type; framework of vertex-sharing CaO₈ and ReO₄ polyhedra. researchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
| Ca(ReO₄)₂·2H₂O | Data not available | Data not available | Two reported structures determined to be identical. nih.gov | iucr.orgnih.govrsc.org |
Ternary this compound Structural Archetypes (e.g., CaNa[ReO₄]₃)
Ternary systems involving calcium, another cation, and the perrhenate anion give rise to unique structural archetypes. A notable example is CaNa[ReO₄]₃ , which was formed serendipitously from aqueous solutions containing calcium and sodium impurities. researchgate.net
This compound crystallizes in the hexagonal space group P6₃/m and is isostructural with the ThCd[MoO₄]₃ type. researchgate.netresearchgate.net The structure contains distinct coordination environments for each cation:
Ca²⁺ : Occupies a tricapped trigonal prismatic site, coordinated by nine oxygen atoms ([CaO₉]¹⁶⁻). researchgate.net
Na⁺ : Resides in an octahedral site, coordinated by six oxygen atoms ([NaO₆]¹¹⁻). researchgate.net
Re⁷⁺ : Found in its typical tetrahedral coordination by four oxygen atoms ([ReO₄]⁻). researchgate.net
Interactive Table: Crystallographic Data for CaNa[ReO₄]₃
| Parameter | Value | Reference |
|---|---|---|
| Formula | CaNa[ReO₄]₃ | researchgate.net |
| Crystal System | Hexagonal | researchgate.net |
| Space Group | P6₃/m | researchgate.net |
| Lattice Parameters (a, c) | a = 991.74(6) pm, c = 636.53(4) pm | researchgate.net |
| Structure Type | ThCd[MoO₄]₃ | researchgate.netresearchgate.net |
| Ca²⁺ Coordination | 9-coordinate (Tricapped trigonal prism) | researchgate.net |
| Na⁺ Coordination | 6-coordinate (Octahedron) | researchgate.net |
Polyhedral Connectivity and Framework Architectures
Vertex-Sharing CaO₈ and ReO₄ Polyhedra Linkages
A recurring structural motif in calcium perrhenates is the formation of three-dimensional frameworks through the linking of polyhedra. researchgate.netresearchgate.net In both anhydrous Ca(ReO₄)₂ and the hydrated compound K₂Ca₃(ReO₄)₈·4H₂O, the structures are composed of CaO₈ (eight-coordinate calcium) and ReO₄ (tetrahedral perrhenate) polyhedra that are connected by sharing vertices (oxygen atoms). researchgate.netresearchgate.net This vertex-sharing arrangement creates a stable, extended network that defines the crystal structure. researchgate.netresearchgate.net In the case of CaCl(ReO₄)·2H₂O, the eight-coordinate calcium polyhedron is described as a distorted square antiprism. iucr.orgresearchgate.net
Layered and Chain Structures in Calcium Perrhenates
In addition to three-dimensional frameworks, lower-dimensional arrangements such as layers and chains are also observed, particularly in hydrated mixed-anion species. The crystal structure of CaCl(ReO₄)·2H₂O is characterized as being layered. iucr.orgnih.govresearchgate.net These layers are stabilized by Ca-O coordination bonds and O-H···Cl hydrogen bonds. iucr.orgnih.gov Within this structure, views along the researchgate.net crystallographic direction reveal distinct layers of Ca²⁺ cations and Cl⁻ anions, which in turn form cation and anion chains that extend along the Current time information in AU. direction. researchgate.net
Coordination Environments of Calcium and Rhenium Centers
The crystal structure of anhydrous this compound, Ca(ReO₄)₂, is characterized by a framework of vertex-sharing polyhedra. researchgate.netscilit.comresearchgate.net In this structure, the calcium (Ca²⁺) ion is coordinated by eight oxygen atoms, forming a CaO₈ polyhedron. researchgate.netresearchgate.netresearchgate.net This coordination environment is described as a distorted bicapped trigonal prism. researchgate.net In the related compound calcium chloride rhenate(VII) dihydrate, the Ca²⁺ ion is also eight-coordinated, but in this case, it adopts a distorted square-antiprismatic geometry. researchgate.net The coordination number of calcium in its compounds generally ranges from 6 to 8, with a strong preference for binding to oxygen atoms. figshare.com
The rhenium (Re⁷⁺) centers in this compound exist within isolated perrhenate anions (ReO₄⁻). researchgate.net In these anions, the rhenium atom is tetrahedrally coordinated to four oxygen atoms. tandfonline.comwikipedia.org This tetrahedral geometry is a common feature for the perrhenate ion in many crystalline structures. tandfonline.com The structure of Ca(ReO₄)₂ consists of these CaO₈ and ReO₄ polyhedra linked through shared vertices. researchgate.netresearchgate.net
In a mixed-valence calcium rhenate(VI, VII) with the formula Ca₅Re₃O₁₅₋ₓ, which can be synthesized from Ca(ReO₄)₂, the calcium atoms occupy three different sites, all with a seven-fold coordination to oxygen. znaturforsch.com In this more complex structure, one rhenium site has a square-pyramidal oxygen coordination, while another site with an oxidation state of +7 exhibits both trigonal-bipyramidal and tetrahedral coordination. znaturforsch.com
| Compound | Cation | Coordination Number | Coordination Geometry |
|---|---|---|---|
| Anhydrous Ca(ReO₄)₂ | Ca²⁺ | 8 | Distorted bicapped trigonal prism |
| Anhydrous Ca(ReO₄)₂ | Re⁷⁺ | 4 | Tetrahedral (as ReO₄⁻) |
| CaCl(ReO₄)·2H₂O | Ca²⁺ | 8 | Distorted square-antiprismatic |
Comparative Crystallography of Alkaline Earth Perrhenates and Pertechnetates
Structural Analogies and Distinctions
There are significant structural relationships among alkaline earth perrhenates and their pertechnetate (B1241340) (TcO₄⁻) analogs. Anhydrous this compound, Ca(ReO₄)₂, is a complete structural analog of strontium perrhenate, Sr(ReO₄)₂. researchgate.netresearchgate.netresearchgate.net The Sr(ReO₄)₂ structure is built from distorted bicapped trigonal prisms of [SrO₈]¹⁴⁻ polyhedra, which are connected via all corners to tetrahedral [ReO₄]⁻ units. researchgate.netuni-stuttgart.de
Comparisons with pertechnetates are possible due to the similar properties of the perrhenate and pertechnetate ions. researchgate.netmdpi.com The Tc–O and Re–O bond distances are nearly identical because the ionic radii for tetra-coordinated Tc⁷⁺ (37 pm) and Re⁷⁺ (38 pm) are almost equal. nih.govacs.org This leads to structural similarities in their compounds. For instance, lead(II) perrhenate dihydrate, Pb(ReO₄)₂·2H₂O, is analogous to both strontium perrhenate dihydrate, Sr(ReO₄)₂·2H₂O, and lead(II) pertechnetate dihydrate, Pb(TcO₄)₂·2H₂O. researchgate.netresearchgate.net
However, differences arise from the varying size of the alkaline earth cation and the degree of hydration. While Ca(ReO₄)₂ and Sr(ReO₄)₂ are analogous in their anhydrous form, their hydrated counterparts and those of other alkaline earth metals can adopt different structures. researchgate.netresearchgate.net For example, barium pertechnetate, Ba[TcO₄]₂, crystallizes isotypically with barium permanganate, Ba[MnO₄]₂, in the orthorhombic space group Fddd, a structure not shared by its perrhenate counterpart, which tends to form hydrates like Ba[ReO₄]₂·nH₂O. nih.govacs.org
Influence of Ionic Radii on Crystal Systems
The ionic radius of the alkaline earth cation (AE²⁺) plays a crucial role in determining the crystal structure and coordination environment of the resulting salt. A general trend observed in related compounds, such as alkaline earth permanganates, demonstrates that as the cation becomes smaller and "harder" (e.g., Ca²⁺ vs. Ba²⁺), its tendency to incorporate water molecules into its coordination sphere in aqueous solutions increases. researchgate.net This often leads to hydrated crystals with different structures.
Predicted Novel Metal-Perrhenate Architectures
Research into the crystal chemistry of perrhenates suggests the potential for the existence of more complex and elegant metal-perrhenate architectures that have yet to be synthesized. researchgate.netresearchgate.netresearchgate.net The prediction is based on the rich structural diversity already observed, which includes not only simple salts but also more intricate frameworks. Known examples of complex perrhenates include compounds with trigonal structures like MM'(ReO₄)₃ (where M = Na, K, Ag and M' = Ca, Sr, Pb) and defect-scheelite type structures. researchgate.net The ability of the ReO₄⁻ tetrahedron to link with various metal-oxygen polyhedra in multiple ways opens up possibilities for designing novel frameworks with unique topologies and properties.
High-Pressure Crystallography of Perrhenates (General Context)
Pressure-Induced Phase Transitions and Structural Transformations
High-pressure studies on perrhenate compounds reveal that they can undergo significant structural changes, including phase transitions and modifications of their coordination environments. acs.org These transformations are driven by the effect of pressure to favor more compact atomic packing.
A notable example is copper(I) perrhenate, CuReO₄, which undergoes two major structural transformations under pressure. acs.org At a pressure of 1.5 GPa, the crystal lattice symmetry changes, and more remarkably, the coordination of the rhenium atom transforms. The isolated ReO₄ tetrahedra present at ambient pressure polymerize into infinite chains of ReO₆ octahedra. acs.org Upon further compression to about 7 GPa, a second transition occurs, leading to a structure where both copper and rhenium have octahedral oxygen coordination. acs.org
Analysis of Metal-Oxygen Distances and Polyhedral Distortions Under Pressure
While direct experimental high-pressure studies on this compound (Ca(ReO₄)₂) are not extensively documented in publicly available literature, the behavior of its structural analogues, particularly compounds with the scheelite structure, provides significant insight into the anticipated changes in metal-oxygen distances and polyhedral distortions under elevated pressure.
Compounds with the general formula ABO₄, such as calcium tungstate (B81510) (CaWO₄) and calcium molybdate (B1676688) (CaMoO₄), which share structural similarities with this compound, have been studied under high-pressure conditions. carnegiescience.edu These studies reveal a consistent pattern of anisotropic compression. The primary mechanism for volume reduction in these materials is the compression of the larger, more deformable A-site polyhedron (the CaO₈ polyhedron in the case of calcium compounds), while the smaller, more rigid B-site tetrahedron (ReO₄ in this compound) shows significantly less distortion. carnegiescience.educarnegiescience.eduarxiv.org
The compression is also anisotropic. For scheelite-type compounds, the c-axis is typically more compressible than the a-axis. carnegiescience.educarnegiescience.edu This is attributed to the arrangement of the polyhedra within the crystal lattice; the compression of the softer CaO₈ polyhedra has a more pronounced effect along the c-axis. arxiv.org
At ambient pressure, anhydrous this compound, Ca(ReO₄)₂, is isostructural with strontium perrhenate (Sr(ReO₄)₂), featuring CaO₈ and ReO₄ polyhedra. researchgate.net In the hydrated form, Ca(H₂O)₂₂, the calcium atoms are eight-coordinated, forming Ca(H₂O)₄O₁₀ polyhedra. researchgate.net It is reasonable to infer that under pressure, the Ca-O bond distances in both anhydrous and hydrated this compound would decrease more significantly than the Re-O bond distances.
High-pressure studies on copper perrhenate (CuReO₄) have shown that pressure can induce a phase transition where the coordination of rhenium changes from tetrahedral (ReO₄) to octahedral (ReO₆). acs.orgnih.gov This involves the formation of two additional, longer Re-O bonds. acs.org While copper perrhenate has a different crystal structure at ambient pressure compared to this compound, this transformation highlights a potential high-pressure behavior for the perrhenate group, suggesting that at sufficiently high pressures, a similar increase in the coordination number of rhenium could occur in this compound.
The following table summarizes the expected and observed behavior of metal-oxygen polyhedra in this compound and related compounds under pressure, based on the available literature for analogous systems.
| Compound/Polyhedron | Pressure (GPa) | Observation | Inferred Behavior for Ca(ReO₄)₂ |
| CaWO₄ | up to 6.0 | W-O bond compression < 0.001 GPa⁻¹ | The ReO₄ tetrahedra are expected to be relatively rigid with minimal compression of Re-O bonds at lower pressures. |
| Ca-O bond compression ~0.005 GPa⁻¹ | The CaO₈ polyhedra are expected to be the primary site of compression, with a significant decrease in Ca-O distances. | ||
| c-axis is more compressible than a-axis | Anisotropic compression is expected, with the c-axis being more compressible. | ||
| BiVO₄ (scheelite-type) | up to 4.3 | Vanadium tetrahedra remain rigid. | Reinforces the expectation of rigid ReO₄ tetrahedra. |
| Bi-O polyhedral compression is the main source of volume reduction. carnegiescience.eduresearchgate.net | Supports the inference that Ca-O polyhedral compression will dominate. | ||
| CuReO₄ | > 1.5 | Transformation of ReO₄ tetrahedra into distorted ReO₆ octahedra. acs.orgnih.gov | Suggests the possibility of a pressure-induced increase in the coordination number of rhenium at higher pressures. |
Spectroscopic Characterization and Vibrational Analysis of Calcium Perrhenate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (SSNMR) has proven to be a powerful tool for probing the local environment of atomic nuclei in calcium perrhenate (B82622).
High-field solid-state NMR studies of the quadrupolar 185Re and 187Re isotopes in calcium perrhenate dihydrate (Ca(ReO4)2·2H2O) have provided significant insights into its structure. rsc.org Due to the strong interaction between the nuclear quadrupole moment of these isotopes and the local electric field gradients (EFGs), these studies are often challenging. rsc.org However, experiments conducted at high magnetic fields, such as 21.1 T, have enabled the detailed analysis of perrhenate compounds. rsc.org The 185/187Re NMR tensor parameters, in conjunction with other data, have been instrumental in confirming the crystal structure of Ca(ReO4)2·2H2O. rsc.org These investigations have also explored the influence of counter-ions and hydration on the chemical shifts of the Re(VII) nucleus. rsc.org
43Ca NMR spectroscopy serves as a complementary technique for the structural elucidation of calcium-containing compounds. nih.gov Although 43Ca is a quadrupolar nucleus with a low natural abundance and a small gyromagnetic ratio, making it an experimentally challenging isotope to study, its NMR parameters are highly sensitive to the local calcium environment. researchgate.netresearchgate.net In the case of Ca(ReO4)2·2H2O, 43Ca NMR tensor parameters have been used alongside 185/187Re NMR data to definitively establish its crystal structure. rsc.org This dual-nucleus approach helps to resolve ambiguities that may arise from considering only one type of nucleus. rsc.org The interplay between the 43Ca electric field gradient and chemical shift tensors is a sensitive indicator of structure, polymorphism, and hydration levels. nih.gov
The analysis of chemical shift anisotropy (CSA) and electric field gradients (EFG) provides detailed information about the electronic environment and symmetry of the nuclear sites. nih.gov For quadrupolar nuclei like 185Re, 187Re, and 43Ca, the interaction of the nuclear quadrupole moment with the EFG significantly influences the NMR spectrum. rsc.org The EFG tensor's magnitude and asymmetry are sensitive probes of the local structure. rsc.org In studies of perrhenates, it has been shown that for powdered samples, it is possible to measure the rhenium chemical shift anisotropy. rsc.org These experimental observations are often supported by density functional theory (DFT) calculations, which can reproduce experimental trends in isotropic chemical shift values and EFG tensor magnitudes. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the molecular vibrations and, consequently, the functional groups and crystal structure of this compound.
FTIR spectroscopy has been employed to study the vibrational modes of this compound and its hydrates. iaea.orgresearchgate.net An analysis of the IR spectra of this compound dihydrate revealed the presence of two distinct types of crystal water molecules. iaea.org This is evidenced by two sets of valence and deformation vibration bands in the spectrum. iaea.org The study of the dehydration process showed that upon heating to form the monohydrate, one type of water molecule is removed. iaea.org Complete dehydration results in the disappearance of the second set of water-related bands and a simplification of the spectrum in the region of the perrhenate group absorption bands. iaea.org
Raman spectroscopy is a powerful technique for characterizing both the crystalline and amorphous forms of materials. mdpi.comcrystallizationsystems.com For crystalline nano-sized this compound, the Raman spectrum exhibits characteristic peaks corresponding to the vibrations within the ReO4- tetrahedron. researchgate.net Specifically, peaks around 985 cm-1 and 909 cm-1 are attributed to the ν1 and ν3 vibrational modes of the perrhenate ion, respectively. researchgate.net Another peak observed at approximately 342 cm-1 has been associated with the Ca-O-Ca vibration. researchgate.net
Raman spectroscopy is also adept at distinguishing between crystalline and amorphous phases of calcium-containing compounds. nih.govminsocam.orgnih.gov The transformation from an amorphous to a crystalline state is typically accompanied by a sharpening of the Raman peaks and a shift in their positions, indicating an increased degree of structural order. nih.gov For instance, in the study of amorphous calcium phosphates, the transformation to crystalline hydroxyapatite (B223615) is marked by a distinct shift in the main phosphate (B84403) stretching band. nih.gov This highlights the utility of Raman spectroscopy in monitoring phase transitions and characterizing the local structure in both ordered and disordered systems.
Interpretation of Internal Molecular Vibrations and Lattice Modes
The vibrational spectrum of this compound is characterized by distinct internal and external modes. The internal modes arise from the vibrations within the perrhenate (ReO₄⁻) tetrahedra, while the external or lattice modes are due to the motions of the Ca²⁺ cations and the ReO₄⁻ units as a whole within the crystal lattice.
Infrared (IR) and Raman spectroscopy are primary tools for investigating these vibrations. For perrhenate compounds in general, there is a clear distinction between the vibrational modes of the tetrahedral ReO₄⁻ group and the low-frequency external lattice modes. nih.gov In related scheelite-type structures, lattice modes are typically observed in the 40–120 cm⁻¹ range. acs.org The internal modes of the ReO₄⁻ tetrahedron can be categorized into bending modes, appearing around 320–350 cm⁻¹, and stretching modes, which are observed between 900–970 cm⁻¹. acs.org
A study on this compound dihydrate using IR spectroscopy revealed that the presence of two types of crystal water molecules leads to two sets of valence and deformation vibration bands. iaea.org This also corresponds to at least two types of perrhenate groups within the structure. iaea.org The dehydration process from the dihydrate to the monohydrate involves the removal of one type of water molecule, which is reflected in the disappearance of its characteristic band set in the IR spectrum. iaea.org Complete dehydration simplifies the spectrum, including in the region of perrhenate group absorption. iaea.org
In a study on ammonium (B1175870) perrhenate, which has a similar tetrahedral anion, the external optical modes are further classified into librational (rotational) and translational lattice modes. nih.gov Given the significant mass difference between the cation and the perrhenate anion, these modes can often be separated. nih.gov For instance, in the Raman spectrum of a related compound, a lattice mode attributed to the perrhenate ion was seen at 144 cm⁻¹, while modes related to the cation were assigned to the 160-190 cm⁻¹ region. researchgate.net
The table below summarizes typical vibrational modes observed in perrhenate compounds.
| Vibrational Mode Type | Typical Wavenumber Range (cm⁻¹) | Description |
| Lattice Modes | 40 - 190 | Motions of cations and perrhenate anions in the crystal lattice. acs.orgresearchgate.net |
| Internal Bending Modes (ReO₄⁻) | 320 - 350 | Bending vibrations within the perrhenate tetrahedron. acs.org |
| Internal Stretching Modes (ReO₄⁻) | 900 - 970 | Stretching vibrations within the perrhenate tetrahedron. acs.org |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific atom within a material. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). taylorandfrancis.comtoray-research.co.jp
XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and local symmetry of the absorbing atom. taylorandfrancis.comlibretexts.org This technique analyzes the absorption spectrum within about 50-100 eV of an absorption edge. washington.edu The energy of the absorption edge is sensitive to the electron density and therefore the formal oxidation state of the element; a shift to higher energy generally indicates an increased oxidation state. libretexts.orgjbnu.ac.kr
For this compound, XANES at the Re L-edge can be used to confirm the +7 oxidation state of rhenium. The pre-edge features in a XANES spectrum are influenced by the local coordination geometry, while the main edge position provides information on the oxidation state. washington.edujbnu.ac.kr By comparing the XANES spectrum of this compound with that of standard compounds with known rhenium oxidation states, a definitive assignment can be made. taylorandfrancis.comescholarship.org
The EXAFS region of the XAS spectrum, which extends from about 50 eV to 1000 eV beyond the absorption edge, contains information about the local atomic environment of the absorbing atom. toray-research.co.jpmdpi.com It can provide quantitative details such as bond lengths, coordination numbers, and the identity of neighboring atoms within a few angstroms. ucalgary.camat-cs.com
In the context of this compound, EXAFS analysis at the Re K-edge or L-edges would yield precise information on the Re-O bond distances and the number of oxygen atoms in the first coordination shell, confirming the tetrahedral coordination of the perrhenate ion. Similarly, EXAFS at the Ca K-edge would provide details about the coordination environment of the calcium ions, including Ca-O bond distances and coordination numbers. For instance, a study on the hydration of the calcium(II) ion using EXAFS and other techniques determined that eight water molecules form a flexible square anti-prism around the ion, with an average Ca-O distance of 2.46(1) Å. ucalgary.ca
Advanced Spectroscopic Techniques for Surface and Bulk Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical (oxidation) states of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.org The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. malvernpanalytical.com This kinetic energy is directly related to the binding energy of the electron, which is characteristic of a specific element and its chemical environment. thermofisher.com
For this compound, a survey XPS spectrum would show peaks corresponding to calcium, rhenium, and oxygen. wikipedia.org High-resolution spectra of the Ca 2p, Re 4f, and O 1s regions would provide information on their respective oxidation states. unimi.it For example, analysis of the binding energies can confirm the +2 oxidation state for calcium and +7 for rhenium. In a study of calcium phosphate nanoparticles, XPS analysis revealed the Ca/P atomic ratio at the surface and shifts in the binding energies of Ca 2p, P 2p, and O 1s, which provided insights into the surface structure. rsc.org
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a technique used for analyzing powdered and rough-surfaced materials. specac.com It works by collecting the diffusely scattered infrared radiation from a sample, making it highly sensitive to surface interactions and ideal for studying adsorption processes and catalytic reactions. specac.com DRIFTS allows for in-situ monitoring of gas-surface interactions, as gas can flow through the sample during data acquisition. specac.com
In the context of this compound, DRIFTS could be employed to study the adsorption of various molecules onto its surface. For example, by monitoring changes in the vibrational bands of both the adsorbent and the adsorbate, the mechanism of interaction can be elucidated. nih.gov The technique has been successfully used to monitor chemical reactions, such as the dehydration of calcium oxalate (B1200264) hydrate (B1144303), by observing changes in the IR absorption bands. youtube.com It is also being developed for in-situ analysis of high-temperature processes like co-electrolysis in solid oxide cells, demonstrating its versatility. rsc.org
Advanced Applications Research of Calcium Perrhenate and Perrhenate Chemistry
Tribological Applications in Lubricant Additives
The use of calcium perrhenate (B82622), particularly in nanoparticle form, represents a significant advancement in lubrication technology, addressing the challenges posed by extreme operating conditions.
Nano-sized Calcium Perrhenate as High-Performance Lubricating Additive
Nano-sized this compound has been identified as a high-performance lubricating additive, especially when suspended in base oils like pentaerythritol (B129877) ester (PETE). researchgate.net The synthesis of these nanoparticles is often achieved through methods such as the microemulsion reaction technique, which allows for controlled particle size and distribution. researchgate.net Once prepared, these nano-additives can be suspended in a lubricating fluid with the help of a surfactant. researchgate.net The resulting formulation shows significant promise for applications demanding superior lubrication and material protection. x-mol.netx-mol.netsciopen.comdntb.gov.uaacs.orgump.edu.my The incorporation of inorganic nanomaterials like this compound into lubricants is a key area of research aimed at enhancing tribological performance. sciopen.com
Mechanisms of Friction Reduction and Wear Prevention
The efficacy of this compound as a lubricant additive stems from its ability to form a protective tribochemical film on rubbing surfaces under thermal stress. researchgate.netresearchgate.net This mechanism is crucial in preventing the direct metal-to-metal contact that leads to high friction and wear. machinerylubrication.commachinerylubrication.com
At elevated temperatures, the additive, in conjunction with native oxides from the metal surface (e.g., from a superalloy), forms a resilient protective layer. researchgate.netmdpi.com This "glaze film" possesses low shear strength, meaning it can be easily sheared during sliding, which effectively reduces the friction coefficient. researchgate.netmdpi.com The formation of this layer prevents adhesive wear (scuffing, galling) and abrasive wear by acting as a barrier between the contacting surfaces. machinerylubrication.commachinerylubrication.com Studies on analogous compounds like barium perrhenate and silver perrhenate confirm that this film-forming capability is characteristic of metal perrhenates, providing excellent wear resistance by preventing material loss from the tribo-surface. mdpi.comtandfonline.comtandfonline.com For instance, wear protection in systems using silver-based nanoparticle additives is attributed to the formation of a silver-rich tribofilm approximately 50–100 nm thick. acs.org A similar mechanism is responsible for the performance of this compound.
Performance Across Broad Temperature Ranges
A key advantage of this compound is its excellent tribological performance across a wide spectrum of temperatures, particularly at high temperatures where conventional lubricants often fail. x-mol.netx-mol.netump.edu.my Research demonstrates that pentaerythritol ester base oil containing this compound additive exhibits significantly lower friction coefficients at elevated temperatures compared to the pure base oil. researchgate.nettribology.com.cn
Studies on the closely related barium perrhenate show that it provides preferable comprehensive antifriction performance over a wide temperature range, outperforming additives like molybdenum disulfide (MoS2), especially at temperatures above 450°C. tandfonline.comtandfonline.comresearchgate.net While MoS2 is effective at lower temperatures, its performance degrades significantly at higher temperatures; in contrast, perrhenate additives maintain their lubricity. tandfonline.comtandfonline.com For example, at 600°C, oil with a barium perrhenate additive showed a much lower friction coefficient than oils with MoS2 or calcium carbonate. tandfonline.comtandfonline.com This high-temperature stability is attributed to the intrinsic properties of the perrhenate, including favorable crystalline changes at varied temperatures. tandfonline.comtandfonline.com This makes this compound a promising additive for demanding applications in the aerospace and automotive industries. x-mol.net
| Lubricant | Coefficient of Friction (COF) at 350°C (Approx.) | Coefficient of Friction (COF) at 600°C (Approx.) |
|---|---|---|
| Base Oil (PAO) | ~0.40 | ~0.65 (lubrication failure) |
| Base Oil + MoS₂ Additive | ~0.10 | >0.65 (higher than base oil) |
| Base Oil + Perrhenate Additive | ~0.12 | ~0.25 |
Catalysis and Advanced Chemical Processes
The chemistry of the perrhenate anion (ReO₄⁻) lends itself to significant applications in catalysis, particularly in oxidation reactions and processes enhanced by phase transfer catalysis.
Perrhenate-Based Catalysts in Organic Reactions (e.g., Alkene Epoxidation)
Perrhenate anions serve as effective catalysts for the epoxidation of alkenes, a critical reaction in organic synthesis. rsc.orgrsc.orgnih.gov While methyltrioxorhenium (MTO) is a well-known benchmark for such reactions, perrhenate-based systems offer a unique and highly efficient alternative. nih.govresearchgate.net The catalytic activity is unlocked when the perrhenate anion is transferred into a hydrophobic organic phase. rsc.orgrsc.org This transfer activates hydrogen peroxide through hydrogen-bonding interactions, which in turn facilitates the transfer of an oxygen atom to an olefin. rsc.org
Systems using N-alkylammonium perrhenate salts or pyridinium (B92312) perrhenate have demonstrated high yields and selectivity in the epoxidation of olefins like cyclooctene. researchgate.net Research has shown that imidazolium (B1220033) perrhenates can mediate the epoxidation of simple alkenes. rsc.org Furthermore, perrhenate catalysts have been successfully used for the epoxidation of propene to produce propene oxide. rsc.org An important advantage of these systems is their recyclability; the catalyst can often be recovered and reused multiple times with no significant loss in activity. rsc.orgrsc.orgresearchgate.net Rhenium's role as a promoter in silver-based catalysts for ethylene (B1197577) epoxidation is also well-documented, where it is often supplied as a perrhenate salt to improve selectivity. sc.eduresearchgate.netgoogle.com
Phase Transfer Catalysis Enhancements
The effectiveness of perrhenate in biphasic reactions is greatly enhanced by the principles of phase transfer catalysis (PTC). numberanalytics.comcrdeepjournal.org PTC facilitates the movement of a reactant from one phase into another where the reaction occurs, overcoming the low reactivity that results from the immiscibility of reagents. crdeepjournal.orgchemistryviews.org
In the context of perrhenate-catalyzed epoxidation, organic-phase supramolecular ion pair (SIP) host-guest assemblies are formed between perrhenate anions (ReO₄⁻) and receptor cations, such as ammonium (B1175870) amides. rsc.orgrsc.orgnih.gov These ion pairs effectively transport the perrhenate anion from the aqueous phase into the organic phase containing the alkene. rsc.orgrsc.org This transfer into a hydrophobic environment accentuates supramolecular interactions, creating robust and highly active catalysts. rsc.orgrsc.org This approach is notably superior to some traditional phase transfer agents, which may be inactive or decompose under the oxidative reaction conditions. rsc.org The ability to transfer the perrhenate anion not only enhances its catalytic performance significantly but also simplifies the separation and recovery of the catalyst after the reaction is complete. rsc.org
Role in Petroleum Refining and Hydrogenation Reactions (General Perrhenate)
Perrhenates, derived from perrhenic acid, play a significant role as catalyst precursors in the petroleum industry, particularly in hydrogenation and hydrocracking processes. wikipedia.org Platinum-rhenium catalysts are notably employed in the refining of crude oil. justia.com The effectiveness of these catalysts is enhanced by the high purity and complete solubility of the perrhenate source, typically ammonium perrhenate, which ensures uniform catalyst distribution. justia.com
The process often involves impregnating a support material, such as silica (B1680970) or alumina (B75360), with a perrhenic acid solution, which is then reduced with hydrogen at elevated temperatures (e.g., 500 °C). wikipedia.org Rhenium and its compounds, including those derived from perrhenates, are effective catalysts for various industrial processes like petroleum feedstock reforming and alkene metathesis. mdpi.com These catalysts have demonstrated high activity in hydrocarbon cracking, selective hydrogenation, and hydrodesulfurization of heavy crude oil. mdpi.com
Bimetallic catalysts, such as those combining a platinum-group metal with rhenium, are crucial in petroleum refining and the production of industrial chemicals. researchgate.net For instance, palladium-rhenium catalysts on an alumina support have shown greater selectivity and activity in the selective hydrogenation of furfural (B47365) to furfuryl alcohol compared to palladium-only catalysts. researchgate.net The interaction between the two metals on the catalyst surface is believed to create highly active sites that enhance the hydrogenation process. researchgate.net
Hydrogenation is a chemical reaction that adds hydrogen to unsaturated bonds, a process vital in upgrading fuels by converting alkenes to alkanes, leading to cleaner-burning fuels. studysmarter.co.uk The catalysts, often containing rhenium, speed up these reactions, improve energy efficiency, and increase product yield. mdpi.comstudysmarter.co.uk The use of model compounds like phenanthrene, which reflects the composition of heavy hydrocarbon resources, helps in studying the mechanisms of hydrogenation. mdpi.com
Materials Science and Engineering Applications
Precursors for Rhenium-Containing Superalloys
This compound is a precursor for producing rhenium metal powder and pellets, which are critical additives in the manufacturing of superalloys. justia.comresearchgate.net Rhenium is a key component in high-temperature superalloys, particularly nickel-base superalloys used in manufacturing turbine blades for jet aircraft engines and in power-generation applications. usgs.gov The addition of rhenium to these alloys enhances their high-temperature properties, allowing for the design of more efficient and powerful turbine engines. usgs.gov For example, newer generation U.S. military fighter jets utilize nickel-based superalloys containing up to 6% rhenium in their turbines. miningnewsnorth.com
The production of these superalloys often starts with ammonium perrhenate, which is then converted to rhenium metal powder through hydrogen reduction. molymet.com This powder is then used as an additive in the superalloy melt. molymet.com Anhydrous nickel(II) perrhenate, which can be produced from reactions involving perrhenic acid, is another compound that can be used for the production of superalloys and catalysts. researchgate.net The recycling of rhenium from superalloy scrap is an important source for producing perrhenic acid, which can then be used to create new perrhenate compounds for further alloy production. mdpi.com
Development of New Electronic Materials
This compound is considered in the development of new electronic materials. americanelements.com Its properties, along with other perrhenates, are of interest for creating materials with specific electronic and optical characteristics. ontosight.ai The synthesis of perrhenates can lead to the formation of new crystal structures with potential applications in electronics. For instance, single crystals of new calcium perrhenates, such as anhydrous Ca(ReO₄)₂ and K₂Ca₃(ReO₄)₈·4H₂O, have been synthesized and characterized, revealing complex framework structures. researchgate.net
The study of perrhenates under high pressure has also revealed interesting transformations that could be relevant to the development of new electronic materials. For example, copper perrhenate (CuReO₄) undergoes phase transitions under pressure, leading to changes in its crystal structure and the coordination of its constituent ions. acs.org These pressure-induced changes can alter the electronic properties of the material. Rhenium trioxide (ReO₃) and its derivatives are also studied for their electronic properties. wikipedia.org The intercalation of lithium into the ReO₃ structure, for example, demonstrates how the material's framework can be modified, which can impact its electronic behavior. wikipedia.org
Integration into Nanocomposite Materials
This compound has been explored for its use in nanocomposite materials, particularly as a lubricating additive. sjzu.edu.cnresearchgate.net Nano-sized this compound can be synthesized and suspended in base oils to improve their tribological performance at elevated temperatures. researchgate.net The integration of this compound into nanocomposites can create materials with adaptive lubrication mechanisms, providing low friction over a wide range of temperatures. researchgate.net
The development of nanocomposites often involves doping a primary nanoparticle, like zinc oxide, with other ions such as calcium to enhance specific properties like antibacterial activity. mdpi.com While this example doesn't directly involve this compound, it illustrates the principle of creating nanocomposite materials with tailored functionalities. In the context of lubrication, the formation of a tribofilm containing elements from the this compound additive on the wearing surfaces is crucial for reducing friction and wear at high temperatures. researchgate.net
Biomedical Research Perspectives (General Perrhenate)
Rhenium Radioisotopes in Tumor Therapy and Diagnosis
Rhenium radioisotopes, specifically Rhenium-186 (¹⁸⁶Re) and Rhenium-188 (¹⁸⁸Re), derived from perrhenates, are significant in nuclear medicine for both cancer therapy and diagnosis. ontosight.ainih.gov These isotopes are attractive due to their emission of beta particles suitable for targeted therapy and gamma photons that can be used for diagnostic imaging with SPECT (Single Photon Emission Tomography). researchgate.net
¹⁸⁸Re is a generator-derived radioisotope with a high-energy beta emission and a short half-life, making it suitable for treating larger tumors. nih.govnih.gov It can be used to label various molecules for targeted delivery to cancer cells. nih.gov For instance, ¹⁸⁸Re-perrhenate has shown the ability to induce apoptosis (programmed cell death) and reduce the cancerous phenotype in liver cancer cells. nih.gov Studies have also demonstrated that ¹⁸⁸Re-perrhenate can be taken up by tumors expressing the sodium/iodide symporter (NIS), delivering a significant radiation dose to the tumor. google.com
¹⁸⁶Re has a longer half-life and lower energy beta emission, making it a candidate for treating smaller tumors and for use with targeting agents that have longer biological half-lives, such as antibodies. nih.gov The chemical similarity between rhenium and technetium allows for the vast chemistry developed for technetium-99m, a workhorse in diagnostic nuclear medicine, to be applied to rhenium, facilitating the development of theranostic radiopharmaceuticals. nih.govmdpi.com
Potential in Bio-optical Imaging and CT Sensitization
The investigation into advanced applications of perrhenate chemistry has extended into the fields of biomedical imaging, specifically exploring its potential in bio-optical imaging and as a sensitizer (B1316253) for Computed Tomography (CT). While direct research on this compound for these applications is not extensively documented, the known properties of the perrhenate ion (ReO₄⁻) and other rhenium-based compounds provide a strong basis for its potential.
Bio-optical Imaging
Bio-optical imaging is a technique that utilizes light-emitting molecules, known as fluorophores or phosphors, to visualize biological processes at the cellular and molecular level. The potential of rhenium compounds in this area is significant, with many complexes being investigated for their luminescent properties.
Most rhenium complexes that are suitable for bio-optical imaging are phosphorescent. mdpi.com These compounds, particularly Rhenium(I) tricarbonyl complexes, are noted for their unique luminescent characteristics which make them attractive candidates for optical imaging probes. encyclopedia.pub However, the perrhenate ion itself, as a simple salt, is not known to be luminescent. The luminescence in rhenium compounds typically arises from metal-to-ligand charge transfer (MLCT) excited states in more complex molecular structures. While a binuclear silver(I) perrhenate complex with phthalazine (B143731) has been synthesized and shown to have luminescent properties, this is a characteristic of the complex as a whole, not the perrhenate ion in isolation. researchgate.net
Therefore, while the broader field of rhenium chemistry offers many promising avenues for the development of bio-optical imaging agents, this compound, in its simple salt form, is not expected to be directly applicable as a luminescent probe. Its utility in this context would likely be as a precursor for the synthesis of more complex, luminescent rhenium-based molecules.
CT Sensitization
Computed Tomography (CT) is a widely used medical imaging technique that employs X-rays to create detailed cross-sectional images of the body. The contrast of these images can be enhanced by the use of contrast agents, which are substances that have a higher X-ray attenuation capacity than the surrounding tissues. The effectiveness of a CT contrast agent is largely dependent on the atomic number (Z) of its constituent elements.
Rhenium possesses a high atomic number (Z=75), which makes its compounds inherently strong absorbers of X-rays. mdpi.comencyclopedia.pub This property is the primary driver for investigating rhenium-based materials as potential CT contrast agents, or "sensitizers," which increase the signal-to-noise ratio in CT imaging. mdpi.com
Research has shown that rhenium-based nanoparticles, such as those made from rhenium sulfide (B99878) (ReS₂) and rhenium oxide (ReO₃), exhibit strong X-ray attenuation and can serve as effective CT contrast agents. mdpi.comresearchgate.netnih.gov These nanoparticles have demonstrated the ability to significantly enhance the contrast in CT imaging of the gastrointestinal tract and tumors in preclinical studies. researchgate.netnih.gov
A direct comparison of rhenium and iodine (Z=53), the most common element in clinical CT contrast agents, has been conducted. These studies indicate that while iodine-based agents may have a greater contrast-to-noise ratio at lower X-ray energies (e.g., 50 and 80 kVp), rhenium-based agents show superior performance at higher energies (>120 kVp). nih.gov This suggests that rhenium compounds could be particularly advantageous in scans of larger patients, which typically require higher kVp settings. nih.gov
The perrhenate ion (ReO₄⁻) is a stable, water-soluble form of rhenium. wikipedia.org While research has focused on nanoparticle formulations for targeted delivery and enhanced retention, the fundamental X-ray attenuating properties of rhenium are inherent to the element itself. Therefore, this compound, as a source of the high-Z rhenium element, holds theoretical potential as a CT contrast agent.
Below is a table summarizing the atomic numbers of elements relevant to CT contrast, highlighting the advantage of rhenium.
| Element | Symbol | Atomic Number (Z) |
| Calcium | Ca | 20 |
| Iodine | I | 53 |
| Barium | Ba | 56 |
| Rhenium | Re | 75 |
| Gold | Au | 79 |
| Bismuth | Bi | 83 |
| Lead | Pb | 82 |
| This table presents the atomic numbers of various elements, some of which are used in or have been investigated as CT contrast agents. A higher atomic number generally correlates with greater X-ray attenuation. |
Comparative Studies: Calcium Perrhenate As a Surrogate and Analog
Comparative Geochemistry of Perrhenate (B82622) and Pertechnetate (B1241340)
The geochemical behavior of perrhenate and pertechnetate is of great interest for predicting the long-term fate of technetium-99 (B83966) in the environment.
Under oxidizing aqueous conditions, both technetium and rhenium exist predominantly as the soluble and highly mobile pertechnetate (TcO₄⁻) and perrhenate (ReO₄⁻) anions, respectively. mdpi.commdpi.com This high mobility means they are not readily sorbed by soils and sediments that typically carry a net negative charge, making them available for transport in groundwater systems. mdpi.com
Their retention in the environment is often linked to reductive processes. In anoxic environments, which may contain Fe(II)-bearing minerals, the soluble Re(VII) and Tc(VII) can be reduced to less soluble Re(IV) and Tc(IV) species, such as ReO₂ and TcO₂, leading to their immobilization. mdpi.comosti.gov However, studies on the interaction of perrhenate with certain Fe(II)-bearing minerals have shown that it can form outer-sphere complexes without undergoing reduction, suggesting its structure remains an undisturbed tetrahedral anion. mdpi.com
One proposed strategy for immobilizing radioactive anions from nuclear waste is to incorporate them into stable mineral structures. Feldspathoid minerals like sodalite and cancrinite, which can form in the highly alkaline conditions found in some nuclear waste tanks, have been studied for their ability to sequester pertechnetate. figshare.comosti.govnih.gov
Studies using perrhenate as a surrogate for pertechnetate have investigated the competitive incorporation of these anions into sodalite structures, particularly in the presence of high concentrations of nitrate (B79036) (NO₃⁻), an anion abundant in nuclear waste. figshare.comnih.gov Experiments involving the hydrothermal synthesis of sodalite from zeolite A in solutions containing both perrhenate and nitrate found that the sodalite cage is highly selective for nitrate over the larger perrhenate anion. figshare.comosti.govnih.gov This preference is attributed to the smaller ionic radius of nitrate, which makes its incorporation into the sodalite cage more energetically favorable. figshare.comnih.gov Analysis of the resulting solids suggested the formation of two distinct sodalite phases rather than a true mixed-anion sodalite. figshare.comosti.gov These findings indicate that while sodalite can incorporate pertechnetate, its sequestration will be strongly outcompeted by the more prevalent nitrate ions in the waste. figshare.comacs.orgnih.gov
Sorption Mechanisms on Cement Minerals (e.g., C-S-H phases, Ettringite)
In the context of nuclear waste management, understanding the interaction between radionuclides and cementitious materials is critical. Calcium perrhenate is frequently used as a chemical surrogate for calcium pertechnetate (TcO₄⁻), a mobile and long-lived radionuclide of concern. whiterose.ac.ukosti.gov The primary hydraulic phases in ordinary Portland cement responsible for the immobilization of contaminants are calcium-silicate-hydrate (C-S-H) and aluminate-ferrite-mono (AFm) and aluminate-ferrite-tri (AFt) phases, such as ettringite. researchgate.netresearchgate.neteuradschool.eu
Sorption on Calcium-Silicate-Hydrate (C-S-H)
Calcium-silicate-hydrate (C-S-H) is the principal binding phase in most cement systems, playing a major role in the uptake of various ions. euradschool.euresearchgate.net Research has shown that the sorption of perrhenate (ReO₄⁻), as an analog for pertechnetate (TcO₄⁻), onto C-S-H phases is not a simple surface adsorption process. Studies indicate that the presence of calcium ions (Ca²⁺) facilitates the uptake of these anions. whiterose.ac.uk The mechanism is described as a Ca²⁺-facilitated sorption, where the coordination environment of the sorbed perrhenate is likened to that found in newly synthesized this compound phases. whiterose.ac.uk While some investigations have noted preferential but limited uptake of pertechnetate on C-S-H, the facilitating role of calcium is a key finding in understanding the retention mechanism. whiterose.ac.ukresearchgate.net The process is considered more complex than simple ion exchange, potentially involving the formation of surface complexes or incorporation into the C-S-H structure. mdpi.com
Sorption on Ettringite
Ettringite, a calcium sulfoaluminate hydrate (B1144303) (AFt phase), is another significant mineral in hydrated cement that can immobilize contaminants. researchgate.netiaea.org Its structure contains channels that can accommodate various anions, making it a candidate for perrhenate and pertechnetate sequestration. researchgate.net The primary sorption mechanism is the formation of a solid solution, where the perrhenate or pertechnetate anion substitutes for the sulfate (B86663) (SO₄²⁻) anion within the ettringite structure. iaea.orgresearchgate.net
Research has demonstrated that this substitution is a viable pathway for immobilization. One study proposed a specific substitution mechanism where one sulfate ion and one water molecule in the ettringite structure are replaced by one pertechnetate ion and one hydroxide (B78521) (OH⁻) ion to maintain charge balance. researchgate.net The uptake kinetics can vary significantly depending on the state of the ettringite. For instance, uptake is initially high when secondary ettringite is actively precipitating, whereas pre-existing, primary ettringite shows lower initial uptake that increases over time. iaea.org
However, the efficiency of this sorption can be influenced by several factors. The presence of competing anions, such as iodate, can significantly reduce the uptake of pertechnetate by ettringite. researchgate.net Furthermore, some studies have reported no significant adsorption of pertechnetate onto ettringite, indicating the complexity and condition-dependent nature of this interaction. researchgate.net The stability of ettringite itself, which can be affected by processes like carbonation, may also impact its long-term effectiveness in immobilizing perrhenate and its analog, pertechnetate. whiterose.ac.uk
Interactive Data Table: Perrhenate Sorption Findings on Cement Minerals
Environmental Behavior and Nuclear Waste Immobilization Research
Strategies for Perrhenate (B82622) Sequestration and Immobilization
Effective sequestration and immobilization of perrhenate are paramount for preventing its migration into the environment. Research has explored various materials and methods to trap and stabilize this anion.
Advanced sorbent materials have shown significant promise for the removal of perrhenate from aqueous solutions. Among these, Metal-Organic Frameworks (MOFs) and Cationic Polymeric Networks (CPNs) have been extensively studied for their high adsorption capacities and rapid kinetics.
Metal-Organic Frameworks are crystalline materials with a high surface area and tunable porosity. Certain MOFs have demonstrated exceptional ability to capture perrhenate. For instance, the zirconium-based MOF, NU-1000, exhibits a high uptake capacity for perrhenate, reaching saturation within minutes. acs.org Other zirconium-based cationic MOFs, such as Zr-tcbp-Me and Zr-tcpp-Me, have also been designed for perrhenate removal and show high stability in acidic conditions. acs.orgnih.gov Copper-based cationic MOFs like ZJU-X16 have also been investigated and show good sorption capacity and selectivity for perrhenate. rsc.org Silver-based cationic MOFs, such as ZJU-X11, built with pyrimidyl functional groups, have also been synthesized and show high efficiency in removing perrhenate. nih.gov
Cationic Polymeric Networks are another class of materials that have shown remarkable performance in perrhenate sequestration. These materials possess a high density of positive charges, which facilitates the capture of anionic species like perrhenate through ion exchange. A tetraphenylmethane-based CPN, CPN-tpm, has demonstrated a record-high uptake capacity for perrhenate. researchgate.netunt.edu Similarly, CPNs based on elongated pyridyl ligands, such as CPN-X1-Cl, have also been developed and show high sorption capacity and fast kinetics. acs.org
Table 1: Perrhenate Adsorption on Advanced Sorbent Materials
| Sorbent Material | Type | Maximum Adsorption Capacity (mg/g) | Equilibrium Time | Reference |
|---|---|---|---|---|
| NU-1000 | MOF | 210 | 5 minutes | acs.org |
| CPN-tpm | CPN | 1133 | 20 minutes | researchgate.netunt.edu |
| CPN-X1-Cl | CPN | 813 | - | acs.org |
| ZJU-X11 | MOF | 518 | 10 minutes | nih.gov |
Incorporating perrhenate into durable crystalline structures is a promising strategy for long-term immobilization. Sodalite, a crystalline aluminosilicate (B74896) mineral, has been investigated as a potential host for perrhenate. The cage-like structure of sodalite can effectively trap anions. researchgate.netosti.gov Research has shown that perrhenate can be incorporated into the sodalite structure, forming perrhenate sodalite (Na₈[AlSiO₄]₆(ReO₄)₂). researchgate.netresearchgate.net
However, the incorporation of perrhenate into sodalite can be influenced by the presence of other anions in the waste stream. For example, studies on the competitive incorporation of perrhenate and nitrate (B79036) into sodalite have revealed that the sodalite cage shows a higher selectivity for nitrate over perrhenate. nih.gov This is attributed to the smaller ionic radius of nitrate, which is more favorable for incorporation into the sodalite cage. nih.gov
Vitrification, the process of converting waste into a stable glass form, is a common method for immobilizing high-level nuclear waste. Borosilicate glass is the most widely used matrix for this purpose. The behavior of perrhenate in borosilicate glass is of significant interest as a surrogate for pertechnetate (B1241340).
A major challenge in the vitrification of waste containing perrhenate (and pertechnetate) is its volatility at the high temperatures required for glass melting. researchgate.net Research has focused on understanding and improving the retention of rhenium in the final glass product. The solubility of rhenium in borosilicate glasses has been determined to be around 3000 ppm by mass. nih.gov At concentrations above this, crystalline inclusions of alkali perrhenates can form. nih.gov
The retention of rhenium in the glass is influenced by several factors, including the composition of the glass and the presence of reducing agents. researchgate.netresearchgate.net For example, the addition of reducing agents like sucrose (B13894) can increase the retention of rhenium in the glass. researchgate.net The type of alumina (B75360) source used in the glass feed can also affect the rate of rhenium incorporation. researchgate.net
Table 2: Rhenium Solubility in Borosilicate Glasses
| Glass Type | Melting Conditions | Rhenium Solubility (ppm by mass) | Reference |
|---|---|---|---|
| Sodium Borosilicate Glass | 1000 °C, vacuum-sealed quartz ampules | ~3000 | nih.gov |
| Lithium Alumino-borosilicate Glass | 1150 °C, ambient air | 10,000 | researchgate.net |
| Complex U.S. LAW Glass | 1150 °C, ambient air | ~4000 | researchgate.net |
| Japanese HLW Glass | 1150 °C, ambient air | ~4000 | researchgate.net |
Environmental Mobility and Fate in Geochemical Systems
The mobility and fate of perrhenate in the environment are governed by its chemical speciation and interactions with geological materials. Understanding these processes is crucial for predicting its long-term behavior in the event of a release from a waste repository.
The chemical form, or speciation, of rhenium in natural waters is highly dependent on the redox conditions. In oxic (oxygen-rich) environments, rhenium is typically present as the highly soluble and mobile perrhenate ion (ReO₄⁻). mdpi.com
In anoxic (oxygen-poor) environments, the speciation of rhenium is more complex. Thermodynamic modeling suggests that in the presence of dissolved sulfide (B99878), the neutral species Re(OH)₄⁰ may become the dominant form, with ReO₄⁻ being an insignificant species. researchgate.netdoi.org The presence of Fe(II)-bearing minerals can also influence the speciation of rhenium, although the reduction of perrhenate by these minerals can be slow. mdpi.com
The transport of perrhenate through soil and groundwater is influenced by the chemistry of the solution, particularly pH and ionic strength. As an anion, the mobility of perrhenate is expected to be affected by the surface charge of minerals in the subsurface, which is in turn dependent on pH.
Studies on the transport of other anions in porous media have shown that changes in pH and ionic strength can significantly alter their mobility. nih.govmanchester.ac.uk For instance, an increase in pH can lead to more negative surface charges on minerals, which would increase the repulsion of anions and enhance their transport. Conversely, an increase in ionic strength can compress the electrical double layer at the mineral-water interface, potentially leading to increased sorption and reduced mobility. nih.gov While specific transport data for calcium perrhenate is limited, the general principles of ionic transport in porous media suggest that the mobility of the perrhenate anion will be sensitive to these geochemical parameters. dtu.dk
Development of Sustainable Waste Management Technologies
Sustainable waste management for rhenium involves a dual focus: minimizing environmental release from industrial processes and maximizing the recycling of this rare and valuable metal. The primary driver for rhenium recycling is its strategic importance and high cost, particularly its extensive use in high-performance superalloys for aerospace and industrial gas turbines. rheniumet.comprometia.eu These applications account for the majority of rhenium consumption. rheniumet.com Developing efficient recycling technologies not only alleviates supply pressures but also aligns with the principles of a circular economy by reducing the need for primary extraction, which itself has an environmental footprint. questmetals.com
The management of industrial waste streams containing rhenium is critical. During the processing of molybdenum and copper ores, rhenium can be volatilized as rhenium heptoxide (Re₂O₇) or dissolved as the perrhenate ion in industrial effluents. nih.gov Technologies such as solvent extraction, ion exchange, and adsorption are employed to capture rhenium from these dilute solutions, preventing its dispersal into the environment and concentrating it for reuse. researchgate.net911metallurgist.com
The recovery of rhenium is a critical component of its life cycle, primarily targeting waste from two main sources: spent petroleum-reforming catalysts and nickel-based superalloy scraps. prometia.eu Superalloys used in turbine blades can contain from 3% to 6% rhenium, making them a significant secondary source of the metal. rheniumet.comprometia.eu
Several methods have been developed to extract rhenium from these complex materials:
Hydrometallurgical Processes: These are the most common methods and involve leaching the scrap material with strong acids, such as nitric or sulfuric acid, to dissolve the metals into an aqueous solution. questmetals.comonetunnel.org From this solution, rhenium, typically in the form of perrhenic acid (HReO₄) or perrhenate salts, is selectively separated. alaska.gov Techniques like solvent extraction or ion-exchange chromatography are used to isolate the perrhenate ions from other dissolved metals like nickel, cobalt, and tungsten. onetunnel.orgespublisher.com The purified rhenium solution is then typically converted into ammonium (B1175870) perrhenate (NH₄ReO₄), a common commercial product that serves as a precursor for rhenium metal powder and other compounds. titanintl.comusgs.gov
Pyrometallurgical Processes: These methods involve high-temperature oxidation or roasting. rheniumet.comquestmetals.com When superalloy scrap is heated in an oxidizing atmosphere, rhenium forms volatile rhenium heptoxide (Re₂O₇), which can be captured from the off-gases by scrubbing systems. 911metallurgist.comusgs.gov This technique allows for the separation of rhenium from less volatile metals. 911metallurgist.com
Electrochemical Methods: In some processes, electrochemical dissolution is used to selectively dissolve components of the superalloy scrap, facilitating the separation of rhenium. rheniumet.com
Recent innovations focus on creating more sustainable and efficient "green" technologies. For instance, research has demonstrated the development of a hydrometallurgical process to produce manganese(II) perrhenate dihydrate entirely from recycled waste—specifically, rhenium from superalloy scrap and manganese from spent lithium-ion batteries. mdpi.com Such closed-loop technologies represent a significant step forward in sustainable resource management. mdpi.com
The table below summarizes common industrial waste sources for rhenium and the technologies used for its recovery.
Interactive Data Table: Rhenium Recovery from Industrial Waste
| Waste Source | Primary Recovery Technology | Recovered Form | Key Process |
|---|---|---|---|
| Nickel-Based Superalloy Scrap | Hydrometallurgy | Ammonium Perrhenate (APR) | Acid leaching followed by solvent extraction or ion exchange. onetunnel.org |
| Spent Pt-Re Catalysts | Hydrometallurgy | Ammonium Perrhenate (APR) | Leaching with acidic or alkaline solutions to dissolve Re. google.com |
| Molybdenite Roaster Flue Dust | Hydrometallurgy | Perrhenic Acid / APR | Water scrubbing of flue gas to capture volatile Re₂O₇. alaska.govusgs.gov |
| Tungsten-Rhenium Alloy Scrap | Hydrometallurgy | Ammonium Perrhenate (APR) | Acid digestion to separate W (precipitate) from Re (solution). onetunnel.org |
Q & A
Q. What are the established methods for synthesizing calcium perrhenate (CaRe₂O₈) with high purity?
this compound is typically synthesized via aqueous reactions. A common approach involves reacting calcium carbonate (CaCO₃) with perrhenic acid (HReO₄) under controlled stoichiometric conditions . Key steps include:
- Dissolving CaCO₃ in HReO₄ at 60–80°C with continuous stirring.
- Evaporating the solution to dryness under reduced pressure to precipitate CaRe₂O₈.
- Purifying the product via recrystallization in dilute nitric acid. Characterization using X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration states .
Q. How should researchers calculate molar masses and stoichiometric ratios for this compound in experimental designs?
The molar mass of CaRe₂O₈ (this compound) is calculated as:
- Ca: 40.08 g/mol, Re: 186.21 g/mol (×2), O: 16.00 g/mol (×8). Total = 40.08 + (2 × 186.21) + (8 × 16.00) = 598.50 g/mol . For stoichiometric conversions, use the formula: Always verify calculations with elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) to account for isotopic variations .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- XRD : Determines crystal structure and phase identity. Compare with reference patterns (e.g., ICDD PDF-4+ database).
- FTIR/Raman : Identifies Re–O symmetric/asymmetric stretching modes (\sim900–950 cm⁻¹) .
- TGA/DSC : Assesses thermal stability and dehydration behavior (e.g., water loss below 200°C).
- ICP-MS : Quantifies Re and Ca content to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in properties like solubility or enthalpy of formation often arise from differences in synthesis conditions (e.g., pH, impurities). To address this:
- Replicate experiments using protocols from conflicting studies.
- Perform controlled variable testing (e.g., pH, temperature).
- Cross-validate data with high-precision calorimetry or synchrotron-based X-ray absorption spectroscopy (XAS) . Example: Conflicting solubility data may stem from unaccounted hydration states; use Karl Fischer titration to quantify water content .
Q. What experimental design considerations are critical for studying this compound’s stability under non-ambient conditions?
- High-temperature studies : Use inert-atmosphere furnaces or sealed quartz ampules to prevent oxidation or decomposition. Monitor phase transitions via in-situ XRD .
- Aqueous stability : Conduct electrochemical impedance spectroscopy (EIS) to assess corrosion resistance in acidic/alkaline media.
- Radiation stability : For nuclear applications, irradiate samples and analyze structural changes using neutron diffraction .
Q. How can computational methods (e.g., DFT) complement experimental studies of this compound’s electronic properties?
Density functional theory (DFT) can predict:
- Band structure and density of states to explain conductivity behavior.
- Adsorption energies for catalytic applications (e.g., ReO₄⁻ ligand behavior). Validate computational models by comparing with experimental UV-Vis spectra or X-ray photoelectron spectroscopy (XPS) data .
Q. What strategies are effective for isolating this compound from complex matrices (e.g., mixed Re/Tc systems)?
- Liquid-liquid extraction : Use tributyl phosphate (TBP) in nitric acid to selectively separate ReO₄⁻ from TcO₄⁻ .
- Ion chromatography : Employ high-resolution columns (e.g., Dionex IonPac AS16) with NaOH eluents for anion separation.
- Confirm purity via gamma spectroscopy (for radioactive Tc contaminants) or ICP-MS .
Methodological Guidance
Q. How should researchers document experimental procedures for reproducibility?
- Provide step-by-step protocols, including equipment models (e.g., "Bruker D8 Advance XRD") and reagent grades (e.g., "Sigma-Aldrich, ≥99.99%").
- Include raw data (e.g., XRD .raw files) in supplementary materials.
- Reference established guidelines for reporting (e.g., Beilstein Journal of Organic Chemistry’s experimental section requirements) .
Q. What are best practices for addressing conflicting literature data in a review or discussion section?
- Tabulate discrepancies side-by-side, highlighting variables like synthesis methods or analytical techniques.
- Propose hypotheses for contradictions (e.g., "Differences in hydrothermal synthesis temperatures may explain varying crystallite sizes").
- Cite recent studies using advanced characterization tools to prioritize newer, validated data .
Q. How can researchers integrate this compound into multidisciplinary studies (e.g., catalysis, nuclear waste management)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
